molecular formula C12H15F2N3S B1387714 N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine CAS No. 1105188-28-0

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine

Cat. No. B1387714
M. Wt: 271.33 g/mol
InChI Key: NTESBHJSOHVTMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Compounds with a benzothiazole core, such as N’-(4,6-difluoro-1,3-benzothiazol-2-yl)benzohydrazide , are known in the field of chemistry. They are often used in the development of new drugs and materials due to their unique chemical properties .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry. Unfortunately, the specific molecular structure of “N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine” is not available .

properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N',N'-dimethylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2N3S/c1-17(2)5-3-4-15-12-16-11-9(14)6-8(13)7-10(11)18-12/h6-7H,3-5H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTESBHJSOHVTMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC1=NC2=C(C=C(C=C2S1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine

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